1-cyclohexyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea
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Overview
Description
1-cyclohexyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is an organic compound that features a cyclohexyl group, a dimethylphenyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps. One common method includes the reaction of cyclohexyl isocyanate with 1-(3,4-dimethylphenyl)-1H-tetrazole-5-methanol under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a temperature range of 0-25°C. The product is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents such as water or ethanol.
Major Products Formed
Oxidation: The major products may include oxidized derivatives of the cyclohexyl and dimethylphenyl groups.
Reduction: Reduced forms of the compound, potentially with altered functional groups.
Substitution: New compounds with substituted functional groups, depending on the nucleophile used.
Scientific Research Applications
1-cyclohexyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-cyclohexyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea
- 1-cyclohexyl-3-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)urea
- 1-cyclohexyl-3-((1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl)methyl)urea
Uniqueness
1-cyclohexyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to the presence of both the cyclohexyl and dimethylphenyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the tetrazole ring provides a distinct set of properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
1-cyclohexyl-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-12-8-9-15(10-13(12)2)23-16(20-21-22-23)11-18-17(24)19-14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H2,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPSWYDCJGUBST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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